Cas no 70110-31-5 (2-Bromo-n-(4-bromobenzyl)acetamide)

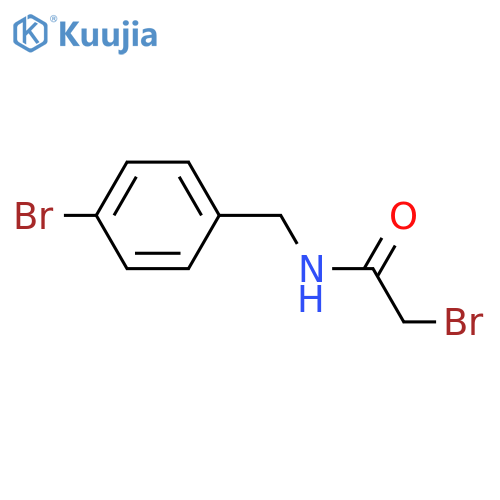

70110-31-5 structure

商品名:2-Bromo-n-(4-bromobenzyl)acetamide

CAS番号:70110-31-5

MF:C9H9Br2NO

メガワット:306.981860876083

CID:5057374

2-Bromo-n-(4-bromobenzyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-n-(4-bromobenzyl)acetamide

- 2-bromo-N-[(4-bromophenyl)methyl]acetamide

-

- インチ: 1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)

- InChIKey: XNQHQAIQNUYJGI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CNC(CBr)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 167

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-Bromo-n-(4-bromobenzyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B181790-250mg |

2-Bromo-N-(4-bromobenzyl)acetamide |

70110-31-5 | 250mg |

$ 220.00 | 2022-06-07 | ||

| abcr | AB561233-5g |

2-Bromo-N-(4-bromobenzyl)acetamide; . |

70110-31-5 | 5g |

€637.00 | 2024-04-16 | ||

| abcr | AB561233-500mg |

2-Bromo-N-(4-bromobenzyl)acetamide; . |

70110-31-5 | 500mg |

€205.00 | 2024-04-16 | ||

| Ambeed | A779702-1g |

2-BRomo-n-(4-bromobenzyl)acetamide |

70110-31-5 | 95% | 1g |

$178.0 | 2024-04-17 | |

| A2B Chem LLC | BA35311-500mg |

2-Bromo-n-(4-bromobenzyl)acetamide |

70110-31-5 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| A2B Chem LLC | BA35311-5g |

2-Bromo-n-(4-bromobenzyl)acetamide |

70110-31-5 | >95% | 5g |

$787.00 | 2024-04-19 | |

| A2B Chem LLC | BA35311-1g |

2-Bromo-n-(4-bromobenzyl)acetamide |

70110-31-5 | >95% | 1g |

$439.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741053-1g |

2-Bromo-n-(4-bromobenzyl)acetamide |

70110-31-5 | 98% | 1g |

¥1246.00 | 2024-05-03 | |

| TRC | B181790-500mg |

2-Bromo-N-(4-bromobenzyl)acetamide |

70110-31-5 | 500mg |

$ 365.00 | 2022-06-07 | ||

| abcr | AB561233-1g |

2-Bromo-N-(4-bromobenzyl)acetamide; . |

70110-31-5 | 1g |

€237.00 | 2024-04-16 |

2-Bromo-n-(4-bromobenzyl)acetamide 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

70110-31-5 (2-Bromo-n-(4-bromobenzyl)acetamide) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70110-31-5)2-Bromo-n-(4-bromobenzyl)acetamide

清らかである:99%

はかる:1g

価格 ($):160.0